Cefivitril

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

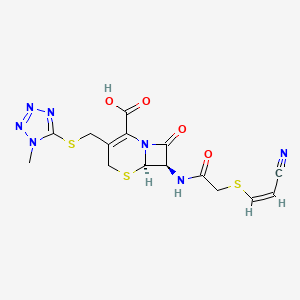

(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2-/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHWKLWIYBATLL-GMIKGCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C\C#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024387 | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66474-36-0 | |

| Record name | Cefivitril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFIVITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776E09GMHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cephalosporins on Bacterial Cell Walls

Disclaimer: The requested topic, "Cefivitril," appears to be a fictional drug name, as no scientific literature or clinical data is available for a compound with this name. This guide will, therefore, use Ceftriaxone , a well-characterized and widely used third-generation cephalosporin antibiotic, as a representative model to detail the mechanism of action on bacterial cell walls for an audience of researchers, scientists, and drug development professionals.

Introduction to Ceftriaxone and its Class

Ceftriaxone is a potent, third-generation cephalosporin antibiotic belonging to the broader class of β-lactam antibiotics.[1][2] It is utilized for a variety of severe bacterial infections, including meningitis, pneumonia, and gonorrhea.[1] The bactericidal activity of Ceftriaxone and other cephalosporins is achieved by targeting a crucial and bacteria-specific structure: the cell wall.[3][4][5][6] This guide elucidates the molecular interactions, biochemical consequences, and experimental methodologies used to characterize this mechanism.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of a bacterium is maintained by its cell wall, a rigid outer layer primarily composed of peptidoglycan. This polymer consists of long polysaccharide chains made of alternating N-acetylglucosamine and N-acetylmuramic acid units, which are cross-linked by short peptide bridges.[1] The final and essential step in peptidoglycan synthesis, the cross-linking of these peptide chains, is catalyzed by a set of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , which exhibit transpeptidase activity.[1][2][7]

Ceftriaxone's mechanism of action is a direct assault on this process:

-

Structural Mimicry : The core of Ceftriaxone's structure is the β-lactam ring, which is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan peptide side chains.[1][2]

-

PBP Binding and Inactivation : Due to this mimicry, PBPs recognize and attack the β-lactam ring of Ceftriaxone.[1] This interaction leads to the formation of a stable, covalent bond, which effectively and irreversibly inactivates the PBP enzyme.[1][7]

-

Inhibition of Transpeptidation : With the PBPs acylated and inactivated by Ceftriaxone, the crucial transpeptidation (cross-linking) step of cell wall synthesis is blocked.[2]

-

Cell Wall Degradation and Lysis : The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressively weakened and defective cell wall.[5][7] This structural failure results in a loss of osmotic stability, causing the bacterial cell to swell and ultimately rupture, a process known as cell lysis.[3][5]

Ceftriaxone exhibits a high degree of stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism.[4][7]

Quantitative Data

The efficacy of Ceftriaxone is quantified through its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity for specific PBPs.

Table 1: In Vitro Activity of Ceftriaxone Against Key Pathogens

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.004 - 0.5 | N/A | [8] |

| Staphylococcus aureus (MSSA) | 2.0 - 4.0 | 8.0 | [8][9] |

| Streptococcus pneumoniae | 0.25 | N/A | [8] |

| Haemophilus influenzae | ≤0.004 | N/A | [8] |

| Neisseria species | ≤0.001 | N/A | [8] |

| Streptococcus pyogenes | 0.015 | N/A | [8] |

Note: MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: Ceftriaxone Affinity for Penicillin-Binding Proteins (PBPs)

Ceftriaxone's bactericidal effect is mediated by its binding to essential PBPs. High-affinity binding is critical for its potency.

| Organism | Primary PBP Targets | Observations | Reference(s) |

| Escherichia coli | PBP 2 and PBP 3 | Ceftriaxone demonstrates high affinity, leading to saturation of these essential PBPs at clinically relevant concentrations.[10][11] | [10][11] |

| Streptococcus pneumoniae | PBP 2B, PBP 1A, PBP 2X | Alterations in these PBPs, particularly PBP 2B, are associated with the development of resistance.[12] PBP 2B may be a primary target.[12] | [12] |

| Streptococcus pyogenes | N/A | Ceftriaxone has very low affinity for PBP 4, suggesting this PBP is not a primary target for its activity against this organism.[13][14] | [13][14] |

Experimental Protocols

Characterizing the activity of Ceftriaxone involves standardized laboratory procedures.

Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

This method is a gold standard for determining the MIC of an antimicrobial agent.[15]

-

Preparation of Antimicrobial Agent : Prepare a stock solution of Ceftriaxone. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of concentrations.[16]

-

Inoculum Preparation : Culture the test bacterium on an appropriate agar medium. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation : Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.[17]

-

Result Interpretation : The MIC is the lowest concentration of Ceftriaxone at which there is no visible bacterial growth (turbidity).[16][17]

Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the ability of a β-lactam to bind to its target PBPs by competing with a labeled penicillin.

-

Bacterial Membrane Preparation : Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation, wash them, and lyse them using methods like sonication or French press to release cellular contents.[18] Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.[18]

-

Competitive Binding : Incubate the isolated membranes with varying concentrations of unlabeled Ceftriaxone for a set period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).

-

Labeling : Add a known concentration of a labeled β-lactam probe (e.g., radiolabeled Penicillin G or a fluorescent penicillin derivative like Bocillin-FL) to the mixture and incubate further.[18][19] This probe will bind to any PBPs not already occupied by Ceftriaxone.

-

Separation and Detection : Stop the reaction and separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Analysis : Visualize the labeled PBPs using autoradiography (for radiolabels) or fluorescence imaging.[18][20] A decrease in the signal intensity of a specific PBP band in the presence of Ceftriaxone indicates competitive binding and allows for the determination of binding affinity (e.g., IC50).

References

- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]

- 3. mountainside-medical.com [mountainside-medical.com]

- 4. drugs.com [drugs.com]

- 5. Ceftriaxone | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Ceftriaxone: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftriaxone and methicillin-susceptible staphylococcus aureus: a perspective from pharmacokinetics/pharmacodynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. The in vitro antibacterial activity of ceftriaxone against Streptococcus pyogenes is unrelated to penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 19. researchgate.net [researchgate.net]

- 20. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Cephalosporin Antibiotic Cefivitril: A Representative Synthesis and Analysis

Disclaimer: Cefivitril is a recognized chemical compound with the CAS number 66474-36-0. However, detailed public-domain information regarding its specific discovery, synthesis pathway, and comprehensive experimental data is scarce. This document, therefore, presents a representative and chemically plausible approach to its synthesis and analysis, designed for a technical audience of researchers and drug development professionals. The methodologies, data, and pathways described herein are based on established principles of cephalosporin chemistry and are intended to serve as an illustrative guide.

Introduction to this compound

This compound is a semi-synthetic cephalosporin antibiotic. Structurally, it is a derivative of 7-aminocephalosporanic acid (7-ACA), the core nucleus for many cephalosporin drugs. Its chemical name is (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. Like other β-lactam antibiotics, its therapeutic effect is derived from the inhibition of bacterial cell wall synthesis[2]. The specific side chains at the C-3 and C-7 positions of the cephem nucleus determine its spectrum of activity, potency, and pharmacokinetic properties.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The key transformations involve the acylation of the 7-amino group with a custom side chain and the nucleophilic substitution at the 3-position.

Overall Synthesis Scheme

The proposed retrosynthetic analysis breaks down this compound into three key synthons: the 7-ACA core, the C-7 acyl side chain, and the C-3 thio-tetrazole side chain.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Workflow

The forward synthesis involves three main stages:

-

Synthesis of the C-7 Side Chain: Preparation of ((Z)-2-cyanovinylthio)acetic acid.

-

Acylation of 7-ACA: Coupling the synthesized side chain to the 7-amino group of 7-ACA.

-

Introduction of the C-3 Side Chain: Substitution of the 3-acetoxy group with 1-methyl-1H-tetrazole-5-thiol.

Caption: Proposed multi-stage synthesis workflow for this compound.

Experimental Protocols

The following are representative protocols for the key steps in the proposed synthesis of this compound.

Synthesis of ((Z)-2-cyanovinylthio)acetic acid (Intermediate A)

-

Step 1a: Synthesis of Thiocyanatoacetonitrile. To a stirred solution of potassium thiocyanate (1.2 eq) in acetone at room temperature, chloroacetonitrile (1.0 eq) is added dropwise. The reaction mixture is stirred at 40°C for 4 hours. After cooling, the precipitated potassium chloride is filtered off, and the solvent is removed under reduced pressure to yield crude thiocyanatoacetonitrile.

-

Step 1b: Reaction with Thioacetic acid. The crude thiocyanatoacetonitrile is dissolved in dichloromethane. Thioacetic acid (1.1 eq) is added, followed by triethylamine (1.5 eq) at 0°C. The mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate) yields pure ((Z)-2-cyanovinylthio)acetic acid.

Synthesis of 7-((Z)-2-cyanovinylthio)acetamido)-cephalosporanic acid (Intermediate B)

-

To a suspension of 7-ACA (1.0 eq) in dichloromethane, N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) is added, and the mixture is stirred until a clear solution is obtained.

-

The solution is cooled to -10°C. In a separate flask, ((Z)-2-cyanovinylthio)acetic acid (1.1 eq) is dissolved in dichloromethane, and oxalyl chloride (1.2 eq) is added, followed by a catalytic amount of DMF. The mixture is stirred for 1 hour to form the acid chloride.

-

The freshly prepared acid chloride solution is added dropwise to the silylated 7-ACA solution at -10°C.

-

The reaction is stirred for 3 hours at this temperature, then quenched by the addition of methanol. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic phase is washed, dried, and concentrated to yield Intermediate B.

Synthesis of this compound

-

Intermediate B (1.0 eq) and 1-methyl-1H-tetrazole-5-thiol (1.2 eq) are suspended in a mixture of water and acetonitrile.

-

Sodium bicarbonate (2.0 eq) is added portion-wise, and the mixture is heated to 60°C for 8 hours.

-

After cooling, the solution is washed with ethyl acetate. The aqueous phase is then acidified to pH 2.5 with 1N HCl at 0°C.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in the synthesis.

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | MW ( g/mol ) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |

| Intermediate A | C₅H₅NO₂S₂ | 175.23 | 110-112 | 12.5 (s, 1H), 7.1 (d, 1H), 5.9 (d, 1H), 3.8 (s, 2H) | 176.0 (M+H)⁺ |

| Intermediate B | C₁₅H₁₅N₃O₆S₃ | 445.49 | 185-188 | 9.1 (d, 1H), 5.8 (dd, 1H), 5.2 (d, 1H), 4.9 (d, 1H), 3.6 (s, 2H), 2.1 (s, 3H) | 446.0 (M+H)⁺ |

| This compound | C₁₅H₁₅N₇O₄S₃ | 453.51 | 210-215 (dec.) | 9.2 (d, 1H), 7.0 (d, 1H), 5.9 (d, 1H), 5.7 (dd, 1H), 5.1 (d, 1H), 4.3 (d, 1H), 3.9 (s, 3H), 3.7 (s, 2H) | 454.0 (M+H)⁺ |

Table 2: Representative Antimicrobial Activity of this compound (MIC, µg/mL)

| Organism | ATCC Strain | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 2.0 |

| Streptococcus pneumoniae | 49619 | 0.5 |

| Escherichia coli | 25922 | 4.0 |

| Haemophilus influenzae | 49247 | 1.0 |

| Klebsiella pneumoniae | 700603 | 8.0 |

| Pseudomonas aeruginosa | 27853 | >64 |

Mechanism of Action

Cephalosporins, including this compound, are bactericidal agents that act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.

-

Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of this compound is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the drug to bind to the active site of PBPs, which are bacterial transpeptidases.

-

Inhibition of Transpeptidation: Acylation of the PBP active site by the β-lactam ring forms a stable, covalent bond. This inactivates the enzyme, preventing the final cross-linking step of peptidoglycan synthesis.

-

Cell Lysis: The disruption of cell wall synthesis and remodeling, coupled with the activity of bacterial autolysins, leads to a loss of cell integrity and ultimately results in bacterial cell lysis.

Caption: Mechanism of action of this compound.

References

In-depth Technical Guide: Preliminary In-vitro Studies of Cefivitril

Introduction

Cefivitril is a cephalosporin antibiotic.[1] While public scientific literature on the specific in-vitro studies of this compound is not available, this guide synthesizes the established mechanisms of action and common experimental protocols for cephalosporins, a class of beta-lactam antibiotics to which this compound belongs. This information provides a foundational understanding for researchers, scientists, and drug development professionals interested in the potential antibacterial properties of novel cephalosporins like this compound. The methodologies and pathways described are based on extensive research on other well-documented cephalosporins such as Cefixime, Cefprozil, and Cefadroxil.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial action of cephalosporins, and by extension, the expected mechanism for this compound, is the inhibition of bacterial cell wall synthesis.[2][3] This process is critical for bacterial integrity and survival, making it an effective target for antibiotics.

The key steps in this mechanism are:

-

Targeting Penicillin-Binding Proteins (PBPs) : Cephalosporins bind to and inactivate PBPs, which are enzymes located in the bacterial cell membrane.[3][4][5] These enzymes are essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Peptidoglycan Cross-linking : Peptidoglycan provides the structural framework of the bacterial cell wall. PBPs are responsible for cross-linking the peptidoglycan chains, a process that gives the cell wall its strength.[4]

-

Cell Wall Destabilization : By inhibiting PBPs, cephalosporins prevent this cross-linking, leading to a weakened and defective cell wall.[3][4]

-

Bacterial Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3][4]

Signaling Pathway for Cephalosporin Action

Caption: Mechanism of cephalosporin-mediated inhibition of bacterial cell wall synthesis.

Anticipated Antibacterial Spectrum

Based on the activity of other cephalosporins, this compound is expected to be active against a range of Gram-positive and Gram-negative bacteria. For instance, Cefprozil is active against Gram-positive organisms like Streptococcus pyogenes and Staphylococcus aureus (methicillin-susceptible strains), as well as some Gram-negative species such as Haemophilus influenzae and Moraxella catarrhalis.[6][7] Third-generation cephalosporins like Cefixime show strong activity against many Enterobacteriaceae.[8] The stability of cephalosporins in the presence of beta-lactamase enzymes, which are produced by some bacteria to confer resistance, is a critical factor in their effectiveness.[2][8]

Experimental Protocols for In-Vitro Assessment

To evaluate the in-vitro efficacy of a new cephalosporin like this compound, a series of standardized microbiological assays are typically employed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are fundamental for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

-

Broth Dilution Method:

-

Prepare a twofold serial dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized concentration of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

-

Incubate the samples, typically at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound with no visible bacterial growth.

-

To determine the MBC, subculture the contents of the tubes with no visible growth onto an agar medium. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[9][10]

-

Time-Kill Kinetic Assays

This assay provides information on the pharmacodynamic properties of an antibiotic, specifically the rate at which it kills bacteria.

Objective: To assess the time-dependent or concentration-dependent bactericidal activity of this compound.

Methodology:

-

Prepare cultures of the test organism in a logarithmic growth phase.

-

Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Incubate the cultures under appropriate conditions.

-

At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

-

A time-kill curve is generated by plotting log10 CFU/mL against time. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Workflow for In-Vitro Antibacterial Assessment

Caption: Standard workflow for assessing the in-vitro efficacy of a new antibiotic.

Data Presentation

While specific quantitative data for this compound is not available, the results from in-vitro studies of other cephalosporins are typically summarized in tables for clear comparison.

Table 1: Hypothetical MIC Data for this compound against Common Pathogens

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | 0.12 |

| Streptococcus pneumoniae | Penicillin-Resistant | 1.0 | 4.0 |

| Haemophilus influenzae | β-lactamase negative | 0.25 | 0.5 |

| Haemophilus influenzae | β-lactamase positive | 0.5 | 1.0 |

| Moraxella catarrhalis | β-lactamase positive | 0.5 | 1.0 |

| Escherichia coli | - | 2.0 | >32 |

| Staphylococcus aureus | Methicillin-Susceptible | 1.0 | 2.0 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Table 2: Hypothetical Time-Kill Assay Results for this compound against S. pneumoniae

| Concentration | Time (hours) | Log10 CFU/mL Reduction |

| 2 x MIC | 4 | 1.5 |

| 2 x MIC | 8 | 2.8 |

| 2 x MIC | 24 | >3.0 (Bactericidal) |

| 4 x MIC | 4 | 2.5 |

| 4 x MIC | 8 | >3.0 (Bactericidal) |

| 4 x MIC | 24 | >3.0 (Bactericidal) |

Note: This table is illustrative and not based on actual experimental data for this compound.

Conclusion

Although direct in-vitro studies on this compound are not publicly documented, the established knowledge of the cephalosporin class provides a robust framework for predicting its mechanism of action and for designing a comprehensive in-vitro evaluation plan. The core antibacterial activity is expected to stem from the inhibition of bacterial cell wall synthesis via PBP inactivation. Standardized protocols for determining MIC/MBC values and time-kill kinetics are essential first steps in characterizing the antimicrobial profile of this compound. Future research should focus on conducting these foundational in-vitro studies to establish the specific antibacterial spectrum and potency of this compound.

References

- 1. This compound | C15H15N7O4S3 | CID 6443795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cefixime? [synapse.patsnap.com]

- 4. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of the in vitro antibacterial activity of cefprozil, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefixime. A review of its antibacterial activity. Pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Oral Cephalosporins (Cefprozil and Cefixime) Against Ciprofloxacin-Resistant Enterobacteriaceae from Community-Acquired Urinary-Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Oral Cephalosporins (Cefprozil and Cefixime) Against Ciprofloxacin-Resistant Enterobacteriaceae from Community-Acquired Urinary-Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antibacterial Spectrum of Cefivitril

An important clarification regarding the subject of this report: Initial searches for "Cefivitril" have not yielded any results in publicly available scientific literature or databases. This suggests that "this compound" may be a novel, not-yet-publicized compound, a developmental codename, or a potential misnomer for an existing antibiotic. Therefore, this guide cannot be generated as requested due to the absence of foundational data.

For researchers, scientists, and drug development professionals, access to accurate and comprehensive data is paramount. The creation of a technical guide or whitepaper necessitates a robust body of evidence from preclinical and clinical studies. This includes, but is not limited to:

-

In vitro susceptibility studies: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data against a wide panel of Gram-positive and Gram-negative bacteria are fundamental to defining the antibacterial spectrum.

-

Mechanism of action studies: Elucidation of the specific molecular target and the downstream effects on bacterial cell physiology is critical.

-

Resistance mechanism studies: Understanding potential avenues of resistance, such as beta-lactamase stability and efflux pump interactions, is crucial for predicting clinical utility.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Data on absorption, distribution, metabolism, and excretion, correlated with its antimicrobial activity, are essential for dosage and administration guidelines.

Without such data for "this compound," any attempt to construct a technical document would be speculative and not grounded in the scientific rigor required by the target audience.

Should "this compound" be a misnomer for a known cephalosporin, providing the correct name would allow for the generation of a comprehensive guide as originally requested. For instance, extensive data is available for other cephalosporins such as Cefixime, Ceftriaxone, and Cefepime, which would permit a thorough analysis of their antibacterial spectrum, mechanisms of action, and clinical applications, complete with the requested data tables and visualizations.

We encourage the user to verify the name of the compound. If and when information on "this compound" becomes publicly available, a detailed technical guide can be compiled.

Cefivitril: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a third-generation cephalosporin antibiotic. This class of β-lactam antibiotics is characterized by a broad spectrum of activity against Gram-negative bacteria. Understanding the physicochemical properties of this compound is fundamental for its development as a therapeutic agent, influencing its formulation, stability, and bioavailability. This technical guide provides a summary of its known chemical and physical properties and details the standard methodologies for their experimental determination.

Chemical and Physical Properties

The following tables summarize the computed physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem |

| CAS Number | 66474-36-0 | PubChem |

| Molecular Formula | C₁₅H₁₅N₇O₄S₃ | PubChem |

| Property | Computed Value | Source |

| Molecular Weight | 453.5 g/mol | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 453.03476551 Da | PubChem |

| Topological Polar Surface Area | 230 Ų | PubChem |

| Heavy Atom Count | 29 | PubChem |

| Complexity | 811 | PubChem |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard protocols for determining the key physicochemical properties of cephalosporin antibiotics.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. The capillary melting point method is a standard technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination. For an accurate measurement, the determination is repeated with a slower heating rate (1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[1][2][3][4][5]

Solubility Determination

Solubility is a crucial parameter that affects a drug's absorption and bioavailability. The equilibrium solubility method is commonly employed.

Methodology:

-

Solvent Systems: A range of pharmaceutically relevant solvents are used, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and organic solvents like ethanol and methanol.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Analysis: After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Expression: Solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which influences its solubility and permeability. Potentiometric titration is a widely used method.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve.

Stability Studies (Forced Degradation)

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance, which is crucial for developing stability-indicating analytical methods and for understanding the drug's intrinsic stability.[6][7][8]

Methodology:

-

Stress Conditions: this compound is subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

-

Photodegradation: Exposing the drug substance to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Data Evaluation: The extent of degradation is determined, and the degradation products are identified and characterized, if necessary, using techniques like mass spectrometry (MS).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cefivitril: Molecular Structure and Structure-Activity Relationship (SAR) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a third-generation cephalosporin antibiotic.[1] This class of β-lactam antibiotics is renowned for its broad spectrum of activity, particularly against Gram-negative bacteria, and its enhanced stability against β-lactamase enzymes. This technical guide provides a detailed analysis of the molecular structure of this compound, a comprehensive examination of its structure-activity relationships (SAR), and standardized experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

This compound: Molecular Structure

The chemical structure of this compound is fundamental to its antibacterial activity. Its systematic IUPAC name is (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

Molecular Formula: C₁₅H₁₅N₇O₄S₃[2]

Molecular Weight: 453.5 g/mol [2]

The core of the this compound molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporins. This nucleus consists of a dihydrothiazine ring fused to a β-lactam ring. The specific substituents at the C-7 and C-3 positions of the 7-ACA nucleus are crucial in defining this compound's antibacterial spectrum, potency, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy and pharmacological profile of this compound are intricately linked to its molecular structure. The SAR analysis of this compound can be understood by examining the contributions of its core structure and key side chains.

The Cephalosporin Core (7-ACA)

-

β-Lactam Ring: The four-membered β-lactam ring is the pharmacophore of all β-lactam antibiotics, including this compound. Its inherent ring strain makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of peptidoglycan synthesis and ultimately cell death.

-

Dihydrothiazine Ring: This six-membered sulfur-containing ring is fused to the β-lactam ring and influences the overall stability and antibacterial spectrum of the molecule. Modifications to this ring system can impact the compound's resistance to β-lactamases.

-

Carboxylic Acid Group at C-4: The carboxylate at the C-4 position is essential for binding to the active site of PBPs.

The C-7 Acylamino Side Chain

The side chain at the C-7 position of the 7-ACA nucleus plays a pivotal role in determining the antibacterial spectrum and resistance to β-lactamases. In this compound, this is a [[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino] group.

-

Amino Thiazole Ring (in many 3rd gen cephalosporins): While this compound has a cyanoethenyl group, many third-generation cephalosporins feature an aminothiazole ring. This moiety generally enhances antibacterial activity, particularly against Gram-negative bacteria.

-

Syn-oximino Group (in many 3rd gen cephalosporins): The syn-configuration of the oximino group, commonly found in third-generation cephalosporins, confers significant stability against many β-lactamases produced by Gram-negative bacteria. This structural feature is a hallmark of this class of antibiotics.

The C-3 Side Chain

The substituent at the C-3 position influences the compound's metabolic stability and pharmacokinetic profile. This compound possesses a [(1-methyltetrazol-5-yl)sulfanylmethyl] group at this position.

-

Heterocyclic Thio-methyl Group: The presence of a heterocyclic ring, in this case, a methyltetrazole, attached via a thiomethyl linker, is common in cephalosporins. This group can affect the drug's half-life and overall in vivo efficacy. The nature of the heterocyclic ring can be modulated to optimize pharmacokinetic properties.

Data Presentation: Quantitative Analysis

Due to the limited availability of publicly accessible quantitative data specifically for this compound, the following tables present representative data for a well-characterized third-generation cephalosporin, Ceftriaxone, to illustrate the expected format for such information. This data provides a benchmark for the anticipated antibacterial spectrum and potency of a third-generation cephalosporin.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for a Third-Generation Cephalosporin (Ceftriaxone)

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.12 |

| Klebsiella pneumoniae | ATCC 700603 | 0.25 |

| Pseudomonas aeruginosa | ATCC 27853 | 8.0 |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 1.0 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | >64 |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 |

Note: Data is representative and sourced from publicly available databases and literature on Ceftriaxone. Actual values for this compound may vary.

Table 2: Representative Penicillin-Binding Protein (PBP) Affinity for a Third-Generation Cephalosporin (Ceftriaxone)

| Bacterial Species | PBP Target | IC₅₀ (µg/mL) |

| Escherichia coli | PBP1a | 0.5 |

| PBP1b | 1.0 | |

| PBP2 | >128 | |

| PBP3 | 0.05 | |

| Staphylococcus aureus (MSSA) | PBP1 | 0.8 |

| PBP2 | 2.0 | |

| PBP3 | 1.5 | |

| PBP4 | >128 |

Note: IC₅₀ (50% inhibitory concentration) values are representative for Ceftriaxone and indicate the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBP. Actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of cephalosporin antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive and negative controls

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the binding affinity of this compound for specific PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

Procedure:

-

Isolate bacterial membranes containing PBPs from an overnight culture of the test organism.

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for 15 minutes at 30°C. Include a control tube with no this compound.

-

Add a fixed, non-saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes at 30°C. This allows the fluorescent probe to bind to any PBPs not already occupied by this compound.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 100°C for 3 minutes.

-

Separate the PBP profiles by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band. The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control, is the IC₅₀ value.

Mandatory Visualizations

Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.

References

In-Silico Modeling of Cefivitril Binding to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Cefivitril, a cephalosporin antibiotic, to its primary targets, the Penicillin-Binding Proteins (PBPs). As bacteria increasingly develop resistance to existing antibiotics, understanding the molecular interactions between new antibiotic candidates and their targets is crucial for the development of effective therapies.[1][2] In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level, providing insights that can guide drug design and optimization.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics that are widely used to treat bacterial infections.[3][4] The bactericidal action of cephalosporins stems from their ability to inhibit the activity of Penicillin-Binding Proteins (PBPs).[5][6][7] PBPs are bacterial enzymes essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity to the cell.[3][8][9] By binding to the active site of PBPs, this compound and other cephalosporins block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[6][10][11]

Bacterial resistance to β-lactam antibiotics can emerge through several mechanisms, including the production of β-lactamase enzymes that inactivate the antibiotic, or mutations in the PBPs that reduce the binding affinity of the drug.[1][12] In-silico modeling can help to understand these resistance mechanisms and to design novel cephalosporins that can overcome them.

In-Silico Modeling Workflow

The in-silico modeling of this compound binding to PBPs typically follows a multi-step workflow, beginning with the preparation of the molecular structures and culminating in the analysis of their interactions.

Caption: A generalized workflow for the in-silico modeling of drug-protein interactions.

Methodologies and Experimental Protocols

This section details the key experimental protocols for the in-silico modeling of this compound binding to PBPs.

Structure Preparation

Accurate three-dimensional structures of both the ligand (this compound) and the receptor (PBP) are prerequisites for meaningful in-silico modeling.

-

Ligand Preparation: The 3D structure of this compound can be obtained from chemical databases such as PubChem.[13] The structure should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This involves adding hydrogen atoms, assigning correct atom and bond types, and minimizing the energy of the structure.

-

Receptor Preparation: The 3D structures of various bacterial PBPs can be retrieved from the Protein Data Bank (PDB).[3] It is crucial to prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges to the atoms. The protonation states of ionizable residues should be determined at a physiological pH.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex.[14] This method helps in understanding the binding mode and estimating the binding affinity.

-

Protocol:

-

Define the binding site on the PBP, which is typically the active site containing the catalytic serine residue.

-

Use a docking program (e.g., AutoDock Vina, GOLD) to generate a series of possible binding poses of this compound within the defined binding site.

-

Score the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest score is considered the most likely binding mode.

-

Molecular Dynamics (MD) Simulation

Molecular dynamics simulations are used to study the dynamic behavior of the this compound-PBP complex over time, providing insights into the stability of the binding and the nature of the interactions.[15]

-

Protocol:

-

The docked this compound-PBP complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system and to mimic physiological salt concentrations.

-

The system is then subjected to energy minimization to remove any steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure that the temperature and pressure are stable.

-

A production MD run is then performed for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Binding Free Energy Calculation

The binding free energy is a key thermodynamic parameter that quantifies the strength of the interaction between this compound and the PBP. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to calculate the binding free energy from the MD simulation trajectories.

-

Protocol:

-

Snapshots of the this compound-PBP complex are extracted from the MD simulation trajectory at regular intervals.

-

For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

-

The final binding free energy is obtained by averaging the values from all the snapshots.

-

Data Presentation

The quantitative data obtained from in-silico modeling studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Scores and Binding Free Energies of this compound with Different PBPs

| PBP Target (Organism) | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA) (kcal/mol) |

| PBP2a (Staphylococcus aureus) | -8.5 | -45.2 ± 3.1 |

| PBP2x (Streptococcus pneumoniae) | -9.2 | -52.7 ± 2.8 |

| PBP3 (Escherichia coli) | -7.9 | -41.5 ± 3.5 |

Table 2: Hypothetical Interaction Analysis of this compound with PBP2x

| Interacting Residue | Interaction Type | Distance (Å) |

| SER337 | Hydrogen Bond | 2.1 |

| THR550 | Hydrogen Bond | 2.5 |

| TYR552 | Pi-Pi Stacking | 4.2 |

| LYS340 | Salt Bridge | 3.8 |

Visualization of Signaling Pathways and Logical Relationships

Visualizing the mechanism of action and the in-silico workflow can aid in understanding the complex biological and computational processes involved.

Caption: Mechanism of action of this compound, inhibiting PBP and leading to cell lysis.

Conclusion

In-silico modeling provides a powerful framework for investigating the binding of this compound to PBPs. The methodologies outlined in this guide, from structure preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, offer a comprehensive approach to understanding the molecular basis of this compound's antibacterial activity. The insights gained from these computational studies can significantly contribute to the development of more potent and resilient cephalosporin antibiotics in the ongoing fight against bacterial resistance.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 3. In silico study on Penicillin derivatives and Cephalosporins for upper respiratory tract bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of Cefixime? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C15H15N7O4S3 | CID 6443795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Degradation Pathways and Byproducts of Cefivitril

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature specifically detailing the degradation pathways and byproducts of Cefivitril. This guide, therefore, presents potential degradation pathways and byproducts inferred from the well-documented degradation of structurally similar cephalosporin antibiotics. The experimental protocols provided are generalized from established methods for cephalosporin stability studies.

Introduction to this compound and Cephalosporin Stability

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics characterized by a 7-aminocephalosporanic acid nucleus. The chemical stability of cephalosporins is a critical aspect of their development, manufacturing, and clinical use. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially harmful byproducts.

The core mechanism of cephalosporin degradation involves the hydrolysis of the strained β-lactam ring.[1][2][3] The rate and products of this degradation are heavily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Proposed Degradation Pathways of this compound

Based on the degradation patterns of other cephalosporins such as cefditoren, cefepime, and cefixime, this compound is likely to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[4][5][6][7]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for cephalosporins. The susceptibility of this compound to hydrolysis is expected to vary significantly with pH.

-

Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of cephalosporins can be cleaved. For some cephalosporins, intramolecular cyclization between the 2-carboxyl and a 3-vinyl group can lead to the formation of lactones.[7] Given this compound's structure, acid-catalyzed hydrolysis of the β-lactam ring is a probable degradation route.

-

Alkaline Hydrolysis: In alkaline conditions, the degradation of cephalosporins is often more rapid. The primary reaction is the cleavage of the β-lactam ring, which can be followed by further rearrangements and degradation of the side chains.[4][5][7]

Below is a generalized diagram illustrating the principal hydrolytic degradation pathway for a cephalosporin, which involves the opening of the β-lactam ring.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. For cephalosporins, this can lead to the formation of N-oxides or other oxidation products.[8] The sulfur atoms in the this compound structure may also be susceptible to oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of photosensitive drug molecules. While some cephalosporins like cefditoren pivoxil have shown stability under photolytic stress, others are susceptible to photodegradation.[4][5][9] The degradation pathway can be complex, involving photochemical reactions that lead to a variety of byproducts.

Potential Degradation Byproducts of this compound

The degradation of this compound is expected to yield a number of byproducts, the nature of which will depend on the specific stress conditions. Based on studies of similar cephalosporins, the following table summarizes potential degradation byproducts.

| Degradation Condition | Potential Byproduct(s) | Notes |

| Acidic Hydrolysis | β-Lactam ring-opened product | A common degradation product for all cephalosporins. |

| Decarboxylated products | Loss of the carboxylic acid group. | |

| Alkaline Hydrolysis | β-Lactam ring-opened product | Often formed more rapidly than under acidic conditions. |

| Epimers | Changes in the stereochemistry at certain chiral centers. | |

| Oxidation | N-oxides | Oxidation of nitrogen atoms in the structure. |

| Sulfoxides | Oxidation of sulfur atoms in the dihydrothiazine ring. | |

| Photodegradation | Varies | Can lead to complex mixtures of photoproducts. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[10][11] The following are generalized protocols for conducting such studies on a cephalosporin like this compound, based on methodologies reported in the literature.[4][12]

General Experimental Workflow

Detailed Methodologies

4.2.1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

4.2.2. Hydrolytic Degradation:

-

Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature or heat (e.g., 60°C) for a specified period (e.g., 2-8 hours). After the desired time, neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Alkaline Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Maintain at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to faster degradation. Neutralize with an equivalent amount of 0.1 N HCl.

4.2.3. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

4.2.4. Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a defined period. Alternatively, heat the stock solution under reflux.

4.2.5. Photolytic Degradation:

-

Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

Analytical Method for Degradation Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent drug from its degradation products.

-

HPLC System: A standard HPLC system with a UV detector is commonly used.

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile would need to be optimized for this compound.

-

Detection: UV detection at a wavelength where this compound and its byproducts have significant absorbance.

-

Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) detector, is invaluable for the structural elucidation of unknown degradation products.[4][5][13]

Quantitative Data from Related Cephalosporins

The following table presents example data on the degradation of other cephalosporins under various stress conditions to provide a reference for the expected stability profile of this compound.

| Cephalosporin | Stress Condition | Time | Degradation (%) | Reference |

| Cefixime | 0.1 M NaOH, 80°C | 4 h | 100% | [14] |

| Cefixime | 0.01 M HCl, 80°C | 2.5 h | 25% | [14] |

| Cefixime | 1% H₂O₂, 25°C | 3.5 h | 25% | [14] |

| Cefepime | Continuous Infusion, 24 h | 24 h | ~5.7% | [6] |

| Cefcapene Pivoxil | 0.5 M HCl, 363 K | 240 min | 56.4% | [12] |

Conclusion

While direct experimental data on the degradation of this compound is not available, a comprehensive understanding of the degradation mechanisms of other cephalosporin antibiotics allows for the formulation of well-grounded hypotheses regarding its stability. The primary degradation pathway is expected to be the hydrolysis of the β-lactam ring, with the rate and byproducts being highly dependent on the specific environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting detailed stability and forced degradation studies on this compound, which are crucial for ensuring its quality, safety, and efficacy.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Cefivitril: A Novel Siderophore Cephalosporin Candidate for Multidrug-Resistant Gram-Negative Infections

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with activity against multidrug-resistant (MDR) pathogens.[1] Cefivitril is a preclinical, investigational, fifth-generation siderophore cephalosporin designed to address critical treatment gaps in infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other difficult-to-treat Gram-negative bacteria. This document provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols used in its initial evaluation.

Introduction: The Challenge of Gram-Negative Resistance

Third-generation cephalosporins have been a cornerstone of treatment for serious Gram-negative infections, but their efficacy is now severely compromised by widespread resistance, with global resistance rates exceeding 40% for E. coli and 55% for K. pneumoniae.[2] This has driven reliance on last-resort agents like carbapenems, which are themselves facing increasing resistance.[1] Novel agents are desperately needed to combat these evolving threats. Cephalosporins, as a class, are bactericidal β-lactam antibiotics that inhibit bacterial cell wall synthesis.[3] The evolution of cephalosporins through five generations has expanded their spectrum of activity, particularly against resistant Gram-negative organisms.[4]

This compound: Mechanism of Action

This compound employs a "Trojan horse" strategy to enter bacterial cells. Its core structure is a cephalosporin nucleus, which exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall.[3][5] Covalently attached to this core is a catechol-type siderophore, a molecule with a high affinity for iron.

Bacteria have active iron uptake systems to acquire this essential nutrient from the host environment. This compound mimics these iron-siderophore complexes, hijacking the bacteria's own iron transport channels to gain entry into the periplasmic space. This active transport mechanism allows this compound to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, which prevent many other antibiotics from reaching their PBP targets. Once in the periplasm, this compound's β-lactam core binds to and inactivates PBPs, leading to cell lysis and bacterial death.

Caption: this compound's "Trojan Horse" mechanism of action.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, including strains expressing various β-lactamases.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC₅₀ and MIC₉₀ values of this compound compared to other antibiotics against a panel of recent clinical isolates.

| Organism (n=100 per species) | This compound | Meropenem | Ceftazidime |

| MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | MIC₅₀ / MIC₉₀ (µg/mL) | |

| Escherichia coli (ESBL-positive) | 0.5 / 2 | 0.25 / 16 | 32 / >128 |

| Klebsiella pneumoniae (KPC-positive) | 1 / 4 | 8 / 64 | 64 / >128 |

| Pseudomonas aeruginosa (MDR) | 1 / 4 | 4 / 32 | 16 / 128 |

| Acinetobacter baumannii (Carbapenem-resistant) | 2 / 8 | 32 / >128 | >128 / >128 |

| Enterobacter cloacae (AmpC-producing) | 0.5 / 2 | 1 / 8 | 8 / 64 |

Experimental Protocol: Broth Microdilution MIC Testing

-

Methodology: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

A serial two-fold dilution of this compound and comparator agents was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Bacterial isolates were cultured overnight on appropriate agar plates.

-

Colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

The bacterial suspension was diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Plates were incubated at 35°C ± 2°C for 18-24 hours.

-

The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

-

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in a murine model following a single intravenous (IV) dose.

Quantitative Data: Murine Pharmacokinetic Parameters

| Parameter | Value (at 50 mg/kg IV dose) |

| Half-life (t½) | 1.2 hours |

| Volume of Distribution (Vd) | 0.4 L/kg |

| Clearance (CL) | 0.25 L/hr/kg |

| AUC₀-∞ (Area Under the Curve) | 200 mg·hr/L |

| Protein Binding | 25% |

Experimental Protocol: Murine Pharmacokinetic Study

-

Model: Healthy, male CD-1 mice (n=3 per time point).

-

Procedure:

-

This compound was administered as a single 50 mg/kg bolus dose via the tail vein.

-

Blood samples were collected via cardiac puncture at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

Development Pathway and Future Directions

This compound is currently in the late preclinical development stage. The successful completion of in vitro and in vivo studies will be followed by investigational new drug (IND)-enabling toxicology studies. The subsequent clinical development path will follow a standard phased approach.

Caption: The logical workflow for this compound's development.

Conclusion

This compound represents a promising novel antibiotic candidate with a differentiated mechanism of action that allows it to overcome key resistance mechanisms in high-priority Gram-negative pathogens. Its potent in vitro activity against CRE, MDR P. aeruginosa, and A. baumannii warrants further investigation. The preclinical data presented in this guide support the continued development of this compound as a potential new tool in the fight against antimicrobial resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Cefixime

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefixime is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. Accurate and reliable quantification of Cefixime in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1][2] This application note details a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of Cefixime.

Principle

The method utilizes a reversed-phase C18 column to separate Cefixime from other potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Cefixime is detected and quantified by a UV detector at a specific wavelength. The concentration of Cefixime in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Water: Acetonitrile (85:15 v/v) with 0.5% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 288 nm[3] |

| Column Temperature | Ambient or controlled at 40°C[4] |

| Run Time | Approximately 15 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of HPLC-grade water with 150 mL of HPLC-grade acetonitrile and adding 5 mL of formic acid. Filter and degas the solution before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cefixime reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

3. Sample Preparation

-

For Bulk Drug: Accurately weigh about 100 mg of the Cefixime bulk drug powder, transfer it to a 100 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.

-

For Tablet Dosage Form: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 100 mg of Cefixime to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.[3]

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][5]

-

Linearity: The linearity of the method was established by analyzing a series of Cefixime standard solutions at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Cefixime standard was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.

-

Precision: The precision of the method was evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The results were expressed as the percentage relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity Data

| Parameter | Result |

| Linearity Range | 0.9 - 1000.0 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4][3] |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.95 | 99.38% |

| 100% | 10 | 9.98 | 99.80% |

| 120% | 12 | 11.92 | 99.33% |

Table 3: Precision Data

| Precision | % RSD |

| Intra-day Precision (n=6) | < 2% |

| Inter-day Precision (n=6) | < 2% |

Table 4: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | 0.914 µg/mL[3] |

| Limit of Quantification (LOQ) | 3.142 µg/mL[3] |

Visualizations